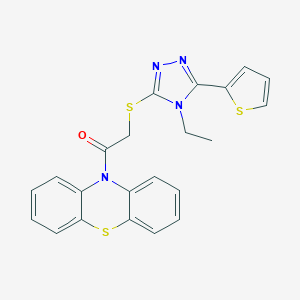![molecular formula C21H15ClN4 B292934 3-(4-chlorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B292934.png)
3-(4-chlorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile is a complex organic compound featuring a fused heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3’,2’5,6]pyrido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic core.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable chlorinated aromatic compound reacts with the core structure.
Addition of the Methyl Group: Alkylation reactions are employed to introduce the methyl group at the desired position.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.
Propriétés
Formule moléculaire |
C21H15ClN4 |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
InChI |
InChI=1S/C21H15ClN4/c1-13-16-10-11-25(15-8-6-14(22)7-9-15)21(16)26-19-5-3-2-4-18(19)24-20(26)17(13)12-23/h2-9H,10-11H2,1H3 |
Clé InChI |
RLSHIPMJOSPBCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)Cl)C#N |
SMILES canonique |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)



![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
